1-(Bromomethyl)-2,4-difluorobenzene

Catalog No.
S704667
CAS No.
23915-07-3
M.F
C7H5BrF2
M. Wt
207.01 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-2,4-difluorobenzene

CAS Number

23915-07-3

Product Name

1-(Bromomethyl)-2,4-difluorobenzene

IUPAC Name

1-(bromomethyl)-2,4-difluorobenzene

Molecular Formula

C7H5BrF2

Molecular Weight

207.01 g/mol

InChI

InChI=1S/C7H5BrF2/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2

InChI Key

IBLMYGXJKQIGSN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)CBr

Synonyms

α-Bromo-2,4-difluoro-toluene; 1-(Bromomethyl)-2,4-difluorobenzene; 2,4-Difluorobenzyl Bromide; α-Bromo-2,4-difluorotoluene; 1-(Bromomethyl)-2,4-difluoro-benzene

Canonical SMILES

C1=CC(=C(C=C1F)F)CBr

Preparation of Nonpeptidomimetic Dual XIAP and cIAP1 Antagonists

Scientific Field: Medicinal Chemistry

Summary of the Application: 2,4-Difluorobenzyl bromide is used in the synthesis of nonpeptidomimetic dual XIAP and cIAP1 antagonists . These antagonists are important in the field of medicinal chemistry as they have potential therapeutic applications in the treatment of cancer.

Results or Outcomes: The outcome of this application is the production of nonpeptidomimetic dual XIAP and cIAP1 antagonists.

Synthesis of βAla–Aib (N -fluoroarylmethyl) Dipeptide

Scientific Field: Peptide Synthesis

Summary of the Application: 2,4-Difluorobenzylamine, which can be derived from 2,4-Difluorobenzyl bromide, is used in the synthesis of βAla–Aib (N -fluoroarylmethyl) dipeptide . This dipeptide is of interest in the field of peptide synthesis.

  • Origin and Significance: Information on the natural occurrence or specific sources of 1-(Bromomethyl)-2,4-difluorobenzene is limited in the scientific literature. However, due to the presence of a reactive bromomethyl group, it is likely a precursor for the synthesis of other molecules in scientific research. Fluorinated aromatic compounds are of interest in various fields due to their unique properties, including increased lipophilicity and metabolic stability [].

Molecular Structure Analysis

1-(Bromomethyl)-2,4-difluorobenzene consists of a benzene ring with two fluorine atoms at positions 2 and 4 and a bromomethyl group (CH2Br) attached at position 1. The presence of fluorine atoms disrupts the electron distribution in the benzene ring, making it more electron-deficient compared to unsubstituted benzene. This can affect the reactivity of the molecule []. The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions.


Chemical Reactions Analysis

  • Synthesis

  • Reactions

    The primary application of 1-(Bromomethyl)-2,4-difluorobenzene is likely its use as a building block in organic synthesis. The reactive bromomethyl group allows for substitution reactions with various nucleophiles, such as amines, alcohols, or thiols. This can lead to the formation of new molecules with diverse functionalities. For instance, it could react with an amine (NR2) to form a benzylic amine (C6H4F2CH2NR2) [].


Physical And Chemical Properties Analysis

  • Physical State: Likely a colorless liquid or solid at room temperature.
  • Melting Point and Boiling Point: Expected to be moderate to high due to the aromatic ring and the presence of fluorine atoms.
  • Solubility: Moderately soluble in organic solvents like dichloromethane or chloroform due to the aromatic ring. Insoluble in water due to the non-polar nature of the molecule and the presence of fluorine atoms.

As 1-(Bromomethyl)-2,4-difluorobenzene is likely a precursor for other molecules, a specific mechanism of action is not applicable. Its mechanism of action would depend on the final product it is converted into.

  • Safety Data Sheet (SDS): A Safety Data Sheet (SDS) for 1-(Bromomethyl)-2,4-difluorobenzene is available from Fisher Scientific. It indicates the following hazards:
    • Flammable liquid
    • Harmful if inhaled, swallowed, or absorbed through skin
    • Causes skin and eye irritation
    • Suspected carcinogen

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (89.13%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (93.48%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (84.78%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard

Other CAS

23915-07-3

Wikipedia

2,4-Difluorobenzyl bromide

Dates

Modify: 2023-08-15

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